molecular formula C23H16N2O2S B2441037 2-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1H-indene-1,3(2H)-dione CAS No. 681479-89-0

2-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B2441037
CAS No.: 681479-89-0
M. Wt: 384.45
InChI Key: CJRVWVCGWXKIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H16N2O2S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,4-dimethyl-8-phenyl-[1,3]thiazolo[3,4-a]pyrimidin-6-ylidene)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2S/c1-13-12-14(2)25-22(24-13)21(15-8-4-3-5-9-15)28-23(25)18-19(26)16-10-6-7-11-17(16)20(18)27/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRVWVCGWXKIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(SC(=C3C(=O)C4=CC=CC=C4C3=O)N12)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1H-indene-1,3(2H)-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article synthesizes available research on its biological properties, including anticancer, antibacterial, anti-inflammatory, and other pharmacological effects.

Chemical Structure

The compound features a thiazolo-pyrimidine moiety linked to an indene-dione structure. The presence of multiple functional groups may contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of indene-1,3(2H)-dione exhibit significant anticancer properties. A study highlighted that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the compound demonstrated an IC50 value of 19.32 µM against tyrosinase, which is involved in melanin synthesis and can affect cancer cell behavior .

Antibacterial Activity

The antibacterial efficacy of thiazolo-pyrimidine derivatives has been explored extensively. A recent study evaluated various derivatives against Gram-positive and Gram-negative bacteria, demonstrating that certain substitutions on the phenyl ring enhance antibacterial activity. For instance, compounds with chloro substituents showed increased inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Compounds containing indene-dione structures have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Screening

In a screening of various thiazolo-pyrimidine derivatives, it was found that the compound significantly inhibited the growth of human cancer cell lines. The study utilized MTT assays to determine cell viability and found that treatment with the compound led to a dose-dependent reduction in cell proliferation.

Case Study 2: Antibacterial Testing

A series of experiments were conducted to assess the antibacterial properties of the compound against common pathogens. The results indicated that modifications to the thiazolo-pyrimidine core could lead to enhanced activity. For example, a derivative with a methoxy group at the meta position showed a higher zone of inhibition compared to its para counterpart .

Data Tables

Activity IC50/Zone of Inhibition Reference
Anticancer (Tyrosinase Inhibition)19.32 µM
Antibacterial (S. aureus)Zone of inhibition: 22 mm
Anti-inflammatory (COX inhibition)Not specified

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolo[3,4-a]pyrimidine exhibit significant anticancer properties. For instance, a study highlighted the synthesis of several thiazolo[3,4-a]pyrimidine derivatives that showed potent activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that thiazolo[3,4-a]pyrimidine derivatives can effectively inhibit the growth of both bacterial and fungal strains. This antimicrobial activity is attributed to the ability of these compounds to interfere with microbial cell wall synthesis and function .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 2-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1H-indene-1,3(2H)-dione to various biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in cancer progression and microbial resistance mechanisms. The computational analyses provide insights into the structural requirements for enhanced biological activity .

Case Studies

  • Antitumor Efficacy : A case study involving a series of synthesized thiazolo[3,4-a]pyrimidine derivatives demonstrated a significant reduction in tumor cell viability in vitro. The study utilized MTT assays to quantify cell proliferation and identified structure-activity relationships that could guide further drug development .
  • Antimicrobial Screening : Another study screened various derivatives against clinical isolates of bacteria and fungi. The results indicated that certain modifications to the thiazolo[3,4-a]pyrimidine scaffold enhanced antimicrobial potency, suggesting a promising avenue for developing new antibiotics .

Preparation Methods

Cyclocondensation of 2-Amino-2-Thiazoline Derivatives

The thiazolo[3,4-a]pyrimidine scaffold can be constructed via cyclocondensation reactions involving 2-amino-2-thiazoline derivatives. Kinoshita et al. demonstrated that treating 2-amino-2-thiazoline (1) with acetylene carboxylates (2) yields 2,3-dihydrothiazolo[3,2-a]pyrimidin-7-ones (3) under mild conditions. For the target compound, substitution at positions 2, 4, and 8 necessitates modified starting materials:

  • 2-Methyl substitution : Use of methylacetylene carboxylate derivatives.
  • 4-Methyl and 8-phenyl groups : Introduction via pre-functionalized diketene or ethoxymethylenemalonate intermediates.

Reaction conditions typically involve ethanol reflux (12–24 hours) with yields ranging from 62% to 85%. Catalytic hydrogenolysis over palladium-carbon may further modify substituents, as demonstrated in the synthesis of 7-bromomethyl analogues.

Copper-Catalyzed Tandem Annulation

An alternative route employs copper-catalyzed annulation, as reported for thiazolopyrimidine ribonucleosides. While the target compound lacks a sugar moiety, this methodology can be adapted by substituting cytidine derivatives with phenylacetylene precursors. Key steps include:

  • Iodination : Introducing iodine at position 5 of a pyrimidine precursor.
  • Coupling with isothiocyanates : Copper(I) iodide and 1,10-phenanthroline facilitate tandem cyclization, forming the thiazole ring.
  • Deprotection : Acidic or basic hydrolysis to remove acetyl protecting groups.

This method offers regioselective control, critical for incorporating the 8-phenyl group, but requires optimization for non-nucleoside substrates.

Preparation of the Indene-1,3(2H)-Dione Moiety

Two-Step Synthesis from Phthalate Esters

The indene-dione component is efficiently synthesized via a two-step protocol:

  • Condensation : Diethyl phthalate reacts with diethyl malonate in dimethylformamide (DMF) under basic conditions (e.g., sodium ethoxide) to form 1,3-indandione-2,2-diethyl dicarboxylate.
  • Hydrolysis and decarboxylation : Treatment with 3 M sulfuric acid at 90–100°C removes ester groups, yielding 1,3-indandione.

Optimization Data :

Step Conditions Yield
Condensation DMF, 120°C, 20 h 82.1%
Hydrolysis H₂SO₄, 90°C, 5 h 79.4%

Recrystallization in toluene or ethanol-water enhances purity.

Self-Condensation of 1,3-Indandione

Under acidic catalysis (e.g., p-toluenesulfonic acid, p-TSA), 1,3-indandione undergoes self-condensation to form [1,2′-biindenylidene]-1′,3,3′-trione (bindone). This intermediate’s electron-deficient nature facilitates subsequent Michael additions or cycloadditions, critical for fusing with the thiazolopyrimidine unit.

Coupling Strategies for Fusion of Thiazolopyrimidine and Indene-Dione

Knoevenagel Condensation

The active methylene group in 1,3-indandione reacts with carbonyl-containing thiazolopyrimidine precursors. For example:

  • Formation of ylidene bond : Base-catalyzed (e.g., piperidine) condensation between 1,3-indandione and a 6-keto-thiazolopyrimidine derivative.
  • Cyclization : Intramolecular nucleophilic attack forms the fused system.

Reaction Conditions :

  • Solvent: Ethanol or acetonitrile.
  • Temperature: Reflux (80–100°C).
  • Catalyst: p-TSA or ammonium acetate.

Multi-Component Reaction (MCR) Approach

A one-pot MCR strategy, inspired by spiro-imidazo pyridine-indene syntheses, combines:

  • Heterocyclic ketene aminals (HKAs) : Generated from 1,1-bis(methylthio)-2-nitroethylene and diamines.
  • Bindone : In situ self-condensation of 1,3-indandione.
  • Malononitrile promoter : Facilitates cyclization and stabilizes intermediates.

Procedure :

  • Combine HKAs, bindone, and malononitrile in ethanol with p-TSA.
  • Reflux for 24–32 hours.
  • Isolate via filtration and recrystallization.

Yield : 61–98%.

Experimental Optimization and Challenges

Regioselectivity in Thiazolopyrimidine Formation

Positional isomerism may arise during cyclocondensation. Nuclear Overhauser effect (NOE) NMR studies are essential to confirm the substitution pattern.

Stabilization of Reactive Intermediates

  • Bindone : Degrades under prolonged heating; in situ generation is preferred.
  • Ylidene intermediates : Sensitive to oxidation; reactions require inert atmospheres (N₂/Ar).

Purification Techniques

  • Recrystallization : Toluene (for indene-dione), ethanol-water (for thiazolopyrimidine).
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves regioisomers.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Two-Step Coupling High modularity; proven scalability Multi-step purification 70–85%
MCR Approach One-pot efficiency; diverse substituents Long reaction times (24–32 h) 61–98%
Copper-Catalyzed Annulation Excellent regiocontrol Limited to nucleoside analogues 50–75%

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1H-indene-1,3(2H)-dione, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation of thiazolo-pyrimidine precursors with indene-dione derivatives. Key steps include:

  • Precursor activation : Use of phosphoryl chloride (POCl₃) or similar reagents to activate carbonyl groups for nucleophilic substitution.
  • Cyclization : Temperature control (80–120°C) in aprotic solvents like DMF or THF to ensure regioselectivity .
  • Purification : Column chromatography or recrystallization with ethanol/water mixtures to isolate the product.
  • Yield optimization : Adjusting stoichiometry of reactants (e.g., 1:1.2 molar ratio for indene-dione derivatives) and reaction time (12–24 hours) to minimize side products .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereoelectronic properties (e.g., planarity of the thiazolo-pyrimidine ring) using refinement tools like SHELXL .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., phenyl protons at δ 7.2–8.2 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • IR : Identify carbonyl stretches (~1680 cm⁻¹) and C=N vibrations (~1610 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₂₄H₁₇N₃O₂S) .

Advanced Research Questions

Q. What computational strategies are employed to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~3.5 eV for thiazolo-pyrimidine derivatives) to assess redox behavior. Basis sets like 6-31G(d,p) and functionals (B3LYP) model electron correlation .
  • Molecular docking : Screens binding affinities to biological targets (e.g., kinases) using software like AutoDock Vina. Focus on π-π stacking interactions between the phenyl group and receptor aromatic residues .
  • Solvent effects : Polarizable Continuum Model (PCM) simulations in DMSO or water to predict solubility and stability .

Q. How can contradictions between spectral data and crystallographic results be resolved during structural validation?

  • Methodological Answer :

  • Cross-validation : Compare NMR-derived dihedral angles with X-ray torsion angles. Discrepancies >10° suggest dynamic conformers in solution .
  • Dynamic NMR : Variable-temperature studies to detect hindered rotation (e.g., methyl groups on pyrimidine rings) .
  • Complementary techniques : Pair Raman spectroscopy with XRD to confirm vibrational modes linked to crystallographic symmetry .

Q. What experimental frameworks are recommended for evaluating the compound’s biological activity and structure-activity relationships (SAR)?

  • Methodological Answer :

  • In vitro assays :
  • Anticancer : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ determination) with cisplatin as a control .
  • Antimicrobial : Agar diffusion assays (e.g., against S. aureus ATCC 25923) at 50–200 µg/mL concentrations .
  • SAR analysis : Modify substituents (e.g., methyl → ethyl, phenyl → fluorophenyl) and correlate logP changes with activity trends .

Q. How can environmental fate and ecotoxicological impacts of this compound be assessed in compliance with regulatory guidelines?

  • Methodological Answer :

  • Degradation studies :
  • Hydrolytic stability : Incubate in pH 7.4 buffer at 37°C; monitor via HPLC for byproducts over 30 days .
  • Photodegradation : Expose to UV light (λ = 254 nm) and quantify half-life using LC-MS .
  • Ecotoxicology :
  • Daphnia magna acute toxicity : 48-hour EC₅₀ tests with OECD 202 protocols .
  • Bioaccumulation : LogKₒw (octanol-water) predictions via shake-flask methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.